An In-depth Technical Guide to Ethyl 4-cyanobenzoylformate: Structure, Properties, and Handling
An In-depth Technical Guide to Ethyl 4-cyanobenzoylformate: Structure, Properties, and Handling
An Introduction to Ethyl 4-cyanobenzoylformate and Its Significance
Ethyl 4-cyanobenzoylformate is a bifunctional organic molecule of interest to researchers in chemical synthesis and drug discovery. Its structure incorporates a benzoylformate core, which is a phenylglyoxylic acid ester, substituted with a nitrile group. This combination of an α-keto ester and an aromatic nitrile makes it a versatile intermediate for the synthesis of a variety of more complex molecules. The α-keto ester moiety is a key pharmacophore in several biologically active compounds and can participate in a range of chemical transformations. The cyano group can be hydrolyzed, reduced, or converted to other functional groups, offering a handle for further molecular elaboration. This guide provides a detailed overview of its chemical structure, molecular properties, and essential safety and handling information for laboratory professionals.
Chemical Structure and Identification
The fundamental identity of a chemical compound is established by its structure and unique identifiers.
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IUPAC Name: ethyl 2-(4-cyanophenyl)-2-oxoacetate
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Synonyms: Ethyl 4-cyanobenzoylformate
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CAS Number: 302912-31-8
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Molecular Formula: C₁₁H₉NO₃[1]
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Canonical SMILES: CCOC(=O)C(=O)c1ccc(cc1)C#N[1]
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InChI Key: MGBZXMQPYAYPIQ-UHFFFAOYSA-N[1]
The structure of Ethyl 4-cyanobenzoylformate is characterized by a central benzene ring. At the 1-position of this ring is a glyoxylic acid ethyl ester group (-CO-CO-O-CH₂CH₃), and at the 4-position is a cyano group (-C≡N).
Caption: Chemical structure of Ethyl 4-cyanobenzoylformate.
Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical properties of Ethyl 4-cyanobenzoylformate is presented below. These data are crucial for its handling, purification, and use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Weight | 203.19 g/mol | [1] |
| Appearance | Not specified, likely a solid or liquid | |
| Boiling Point | 313 °C (literature) | [1] |
| Density | 1.18 g/mL at 25 °C (literature) | [1] |
| Refractive Index | n20/D 1.537 (literature) | [1] |
| Functional Groups | Ester, Ketone, Nitrile | [1] |
Spectroscopic data, while not detailed in the provided search results, would be essential for the structural confirmation and purity assessment of Ethyl 4-cyanobenzoylformate. Key expected spectroscopic features would include:
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¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet) and aromatic protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the cyano and benzoylformate groups.
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¹³C NMR: Resonances for the carbonyl carbons of the ketone and ester, the nitrile carbon, the carbons of the ethyl group, and the aromatic carbons.
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IR Spectroscopy: Characteristic absorption bands for the C≡N stretch of the nitrile, the C=O stretches of the ketone and ester, and C-O stretches.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of Ethyl 4-cyanobenzoylformate was not found in the initial search, analogous procedures for similar compounds suggest potential synthetic routes. One plausible approach would involve the oxidation of a suitable precursor, such as ethyl 4-cyanomandelate.
The reactivity of Ethyl 4-cyanobenzoylformate is dictated by its three primary functional groups:
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α-Keto Ester: This group is susceptible to nucleophilic attack at both carbonyl carbons. It can undergo reactions such as condensation, reduction, and addition of organometallic reagents.
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Aromatic Nitrile: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.
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Aromatic Ring: The benzene ring can undergo electrophilic substitution reactions, although the presence of two electron-withdrawing groups will make it relatively deactivated.
Applications in Research and Development
Ethyl 4-cyanobenzoylformate serves as a valuable building block in organic synthesis. Its bifunctional nature allows for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. For instance, the benzoylformate moiety is a known structural motif in some enzyme inhibitors, and the ability to further functionalize the molecule via the nitrile group provides a pathway to explore a diverse chemical space for drug discovery programs.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure safety in the laboratory.
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Personal Protective Equipment (PPE): It is recommended to use appropriate personal protective equipment, including eye shields and gloves, when handling this compound.
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Storage: Ethyl 4-cyanobenzoylformate is classified as a combustible liquid and should be stored accordingly.[1] The specific storage class is 10 - Combustible liquids.
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Toxicity: The toxicological properties have not been fully investigated.[2] As with any chemical for which there is limited toxicity data, it should be handled with care to avoid inhalation, ingestion, and skin contact.
Workflow for Laboratory Use
The following diagram outlines a general workflow for the use of Ethyl 4-cyanobenzoylformate in a research setting.
Caption: General laboratory workflow for using Ethyl 4-cyanobenzoylformate.
Conclusion
Ethyl 4-cyanobenzoylformate is a specialized chemical intermediate with significant potential for the synthesis of novel compounds in various fields of chemical research. This guide has provided a comprehensive overview of its chemical identity, physicochemical properties, and essential handling information, grounded in available technical data. Researchers and scientists can use this information to safely and effectively incorporate this versatile building block into their synthetic strategies.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758815, Ethyl 4-chlorobenzoylformate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80498, Ethyl 4-formylbenzoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 225177, Ethyl 4-[(ethoxycarbonyl)amino]benzoate. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-(ethoxycarbonyl_amino_benzoate]([Link]
